molecular formula C5H8FNO2 B13068175 (2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid

(2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid

Cat. No.: B13068175
M. Wt: 133.12 g/mol
InChI Key: WLGLSRHRSYWDST-IMJSIDKUSA-N
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Description

(2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid is a chiral fluorinated amino acid derivative. It is of significant interest in the field of medicinal chemistry due to its potential applications in drug design and development. The presence of a fluorine atom in the pyrrolidine ring enhances the compound’s metabolic stability and bioavailability, making it a valuable building block for pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at low temperatures to ensure regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly fluorinating agents and solvents is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alcohols.

Scientific Research Applications

(2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of fluorinated pharmaceuticals with improved pharmacokinetic properties.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity, leading to enhanced biological activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, further stabilizing its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid: Unique due to the presence of a fluorine atom, which enhances metabolic stability.

    (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of fluorine, leading to different reactivity and biological properties.

    (2R,3S)-3-Methylpyrrolidine-2-carboxylic acid: Contains a methyl group, which affects its steric and electronic properties compared to the fluorinated derivative.

Uniqueness

The uniqueness of this compound lies in its fluorine atom, which imparts distinct physicochemical properties. This makes it a valuable compound for designing drugs with enhanced stability, bioavailability, and target specificity.

Properties

Molecular Formula

C5H8FNO2

Molecular Weight

133.12 g/mol

IUPAC Name

(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H8FNO2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1

InChI Key

WLGLSRHRSYWDST-IMJSIDKUSA-N

Isomeric SMILES

C1CN[C@@H]([C@H]1F)C(=O)O

Canonical SMILES

C1CNC(C1F)C(=O)O

Origin of Product

United States

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